molecular formula C15H23BrO B7865316 1-Bromo-4-(nonyloxy)benzene

1-Bromo-4-(nonyloxy)benzene

Cat. No. B7865316
M. Wt: 299.25 g/mol
InChI Key: OZSZWNXULGXHIS-UHFFFAOYSA-N
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Patent
US05683623

Procedure details

Quantities: anhydrous potassium carbonate (60 g, 0.43 mol), 1-bromononane (45.3 g, 0.22 mol) and 4-bromophenol (34.6 g, 0.2 mol). The experimental procedure was as described in Example 119.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
45.3 g
Type
reactant
Reaction Step Two
Quantity
34.6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].Br[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[Br:17][C:18]1[CH:23]=[CH:22][C:21]([OH:24])=[CH:20][CH:19]=1>>[Br:17][C:18]1[CH:23]=[CH:22][C:21]([O:24][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])=[CH:20][CH:19]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
45.3 g
Type
reactant
Smiles
BrCCCCCCCCC
Step Three
Name
Quantity
34.6 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(C=C1)OCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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